molecular formula C21H14N4O2 B141309 4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine CAS No. 129077-51-6

4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine

Cat. No.: B141309
CAS No.: 129077-51-6
M. Wt: 354.4 g/mol
InChI Key: SLAKPUZCHMXDSL-UHFFFAOYSA-N
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Description

4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine is a complex organic compound that belongs to the terpyridine family. This compound is characterized by the presence of a nitrophenyl group attached to the terpyridine core. Terpyridines are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(4-Nitrophenyl)-2,2’:6’,2’‘-terpyridine typically involves the reaction of 4-nitrophenylboronic acid with 2,2’:6’,2’'-terpyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100°C, and stirred for several hours to ensure complete reaction. After the reaction is complete, the product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of 4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine can be scaled up by optimizing the reaction conditions and using larger reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be streamlined using automated chromatography systems.

Chemical Reactions Analysis

Types of Reactions

4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or sodium borohydride.

    Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions

    Biology: The compound is used in the development of metal-based drugs and as a probe for studying metal ion interactions in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where metal complexes of terpyridines have shown promising anticancer activity.

    Industry: The compound is used in the development of advanced materials, such as conductive polymers and sensors, due to its ability to form stable complexes with metals.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A simpler compound with a nitro group attached to a phenol ring. It is used as a precursor in the synthesis of various organic compounds.

    2,2’6’,2’'-Terpyridine: The parent compound of 4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine, known for its ability to form stable metal complexes.

    4-Nitrophenylboronic Acid: Used as a reagent in the synthesis of 4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine.

Uniqueness

4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine is unique due to the presence of both the terpyridine core and the nitrophenyl group. This combination allows the compound to form stable metal complexes while also participating in various chemical reactions. The nitrophenyl group enhances the compound’s reactivity and provides additional functionalization options, making it a versatile compound in scientific research.

Properties

IUPAC Name

4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2/c26-25(27)17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-22-18)24-21(14-16)19-6-2-4-12-23-19/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAKPUZCHMXDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine influence its coordination to metal ions like ruthenium(II)?

A1: 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine is a tridentate ligand, meaning it can bind to a metal ion through three nitrogen atoms [, ]. This tridentate nature allows it to form stable complexes with metal ions like ruthenium(II). The nitrophenyl group at the 4' position can influence the electronic properties of the terpyridine moiety, ultimately affecting the metal center's reactivity and electrochemical behavior [].

Q2: The provided research focuses on ruthenium(II) complexes. Can 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine form complexes with other metal ions?

A2: Yes, terpyridine ligands, including those with substituents like the nitrophenyl group in this case, are known to coordinate with a wide variety of transition metal ions beyond just ruthenium(II) []. The nitrophenyl substituent can influence the complex's stability and properties depending on the chosen metal ion.

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